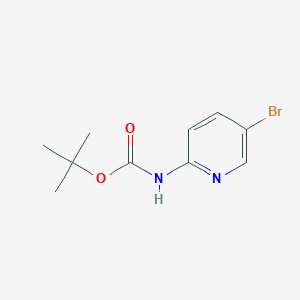

2-(Boc-amino)-5-bromopyridine

描述

Importance of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine and its derivatives are a class of heterocyclic organic compounds that play a pivotal role in numerous areas of chemical research. Their unique structural and electronic properties make them indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. enpress-publisher.comnih.gov The nitrogen atom in the pyridine ring imparts a polar and ionizable character to the molecule, which can enhance the solubility and bioavailability of less soluble compounds. enpress-publisher.com This property is particularly valuable in drug discovery, where pyridine scaffolds are frequently incorporated to optimize the pharmacokinetic profiles of new drug candidates. enpress-publisher.comresearchgate.net Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the creation of a diverse array of molecules with tailored properties. enpress-publisher.com

Role of Brominated Aminopyridines as Synthetic Precursors

Within the broader family of pyridine derivatives, brominated aminopyridines serve as exceptionally useful synthetic precursors. The presence of both a bromine atom and an amino group on the pyridine ring provides two distinct points for chemical modification. chemicalbook.com The bromine atom is a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are fundamental for the construction of complex molecular architectures. scirp.orgresearchgate.net The amino group, on the other hand, can be acylated, alkylated, or used as a nucleophile in various transformations. This dual reactivity allows for a high degree of control and flexibility in the synthetic process, enabling the construction of intricate molecules from a relatively simple starting material. chemicalbook.com

Specific Research Focus: 2-(Boc-amino)-5-bromopyridine in Contemporary Organic Chemistry

A particularly important example of a brominated aminopyridine is 2-amino-5-bromopyridine (B118841). chemicalbook.comresearchgate.net To enhance its utility in multi-step syntheses, the amino group is often protected with a tert-butoxycarbonyl (Boc) group, yielding this compound. The Boc protecting group is stable under a wide range of reaction conditions but can be easily removed when desired, typically under acidic conditions. This strategic protection allows for selective reactions at the bromine-substituted position without interference from the amino group. Consequently, this compound has become a key intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and materials with specific electronic properties. chemicalbook.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(5-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXAMCSVTNPSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584590 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159451-66-8 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Boc-amino)-5-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Properties of 2 Boc Amino 5 Bromopyridine

The preparation of 2-(Boc-amino)-5-bromopyridine is a crucial first step for its subsequent use in organic synthesis. A common and efficient method involves the reaction of 2-amino-5-bromopyridine (B118841) with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. chemicalbook.com This reaction proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of (Boc)₂O, leading to the formation of the Boc-protected amine. The choice of solvent and base can influence the reaction efficiency. For instance, using sodium hexamethyldisilazane (B44280) (NaHMDS) as a base in tetrahydrofuran (B95107) (THF) at 0°C has been reported to give high yields. chemicalbook.com Another approach involves using triethylamine (B128534) as the base in ethanol. google.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 159451-66-8 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ sigmaaldrich.com |

| Molecular Weight | 273.13 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 133-138 °C chemicalbook.com |

| Solubility | Soluble in methanol, chloroform (B151607), ethyl acetate (B1210297); slightly soluble in water chemicalbook.com |

Theoretical and Computational Investigations of 2 Boc Amino 5 Bromopyridine

Quantum Chemical Calculations and Molecular Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Boc-amino)-5-bromopyridine, these calculations provide a window into its structural and electronic characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometry

Density Functional Theory (DFT) has been a important tool in the computational study of this compound, often abbreviated as BABP. aip.orgresearchgate.netresearchgate.netaip.orgnih.govscience.gov This method is used to optimize the molecular structure and predict its most stable conformation, or ground state geometry. researchgate.netnih.gov By employing DFT, researchers can calculate the molecule's energy at various conformations to identify the one with the minimum potential energy. researchgate.netnih.gov The optimized structure of BABP has been determined to have C1 point group symmetry. aip.org This lack of higher symmetry means that all of its vibrational modes are active in both infrared and Raman spectroscopy. aip.org

Basis Set Selection and Computational Protocols (e.g., B3LYP, cc-pVTZ)

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For this compound, a popular and effective combination has been the B3LYP functional with the cc-pVTZ basis set. aip.orgresearchgate.netresearchgate.netaip.orgnih.gov The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net Studies have shown that the cc-pVTZ basis set provides a more stable and accurate optimized structure for BABP compared to other basis sets like 6-311G(d,p) and 6-311++G(d,p). researchgate.netnih.gov These calculations are typically performed using software packages like Gaussian 09. aip.orgresearchgate.netresearchgate.netaip.orgnih.gov

Electronic Structure Analysis

The electronic properties of this compound are key to understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory provides valuable information about the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. researchgate.netirjweb.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its electron-accepting ability. researchgate.netirjweb.com

The energy gap between the HOMO and LUMO is a critical parameter that characterizes the molecule's chemical stability and the possibility of intramolecular charge transfer. researchgate.netaip.orgirjweb.com A smaller HOMO-LUMO gap suggests higher reactivity and a greater likelihood of charge transfer within the molecule. irjweb.com For this compound, the HOMO-LUMO energy gap has been calculated, providing insights into its electronic transitions and charge transfer characteristics. aip.orgresearchgate.netresearchgate.netaip.org

Below is a table summarizing the calculated HOMO and LUMO energies and the corresponding energy gap for this compound.

| Parameter | Energy (eV) |

| HOMO | -6.65 |

| LUMO | -1.45 |

| Energy Gap (ΔE) | 5.20 |

This data is based on theoretical calculations and provides a model for the electronic properties of the molecule.

Mulliken Atomic Charge Distribution

The following table presents the calculated Mulliken atomic charges for the atoms in this compound.

| Atom | Charge (a.u.) |

| Br1 | -0.10 |

| O2 | -0.45 |

| O3 | -0.52 |

| N4 | -0.55 |

| N5 | -0.25 |

| C6 | 0.85 |

| C7 | 0.05 |

| C8 | -0.20 |

| C9 | 0.15 |

| C10 | -0.15 |

| C11 | 0.80 |

| C12 | -0.50 |

| C13 | -0.50 |

| C14 | -0.50 |

These values represent the calculated partial charges on each atom and are instrumental in understanding the molecule's reactivity and intermolecular interactions.

Vibrational Spectroscopy Studies (Theoretical and Experimental Correlation)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. aip.orgresearchgate.net Theoretical calculations using DFT can predict these vibrational frequencies. aip.orgresearchgate.net For this compound, the theoretical vibrational frequencies were calculated using the B3LYP/cc-pVTZ method. aip.orgresearchgate.net

A direct comparison between the calculated and experimentally measured vibrational spectra allows for a detailed assignment of the observed bands to specific vibrational modes of the molecule. aip.orgresearchgate.net To improve the agreement between theoretical and experimental results, the calculated frequencies are often scaled by specific factors to account for anharmonicity and other effects not perfectly captured by the computational model. aip.orgresearchgate.net For BABP, scaling factors of 0.96 for stretching vibrations and 0.9876 for bending vibrations have been used. aip.org The potential energy distribution (PED) analysis is also employed to make a precise assignment of the vibrational modes. researchgate.netnih.gov

Below is a table comparing some of the experimental and calculated vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| N-H Stretch | 3350 | - | 3345 |

| C-H Stretch (Aromatic) | 3080 | 3075 | 3082 |

| C-H Stretch (Aliphatic) | 2980 | 2985 | 2978 |

| C=O Stretch | 1730 | - | 1725 |

| C-N Stretch | 1230 | 1235 | 1232 |

| C-Br Stretch | 680 | 685 | 678 |

This table demonstrates the strong correlation between the experimentally observed and theoretically calculated vibrational frequencies, validating the computational model.

Fourier Transform-Infrared (FT-IR) Spectroscopic Analysis and Vibrational Mode Assignment

Fourier Transform-Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes of a molecule. For this compound, the experimental FT-IR spectrum has been recorded and compared with theoretical spectra calculated using Density Functional Theory (DFT), specifically the B3LYP method with various basis sets. researchgate.netnih.govresearchgate.net This comparison allows for a detailed assignment of the observed vibrational frequencies to specific molecular motions.

The molecular structure of 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine (BABP) was optimized using the DFT/B3LYP method with 6-311G(d,p), 6-311++G(d,p), and cc-pVTZ basis sets. researchgate.net The calculated vibrational frequencies are often scaled by specific factors to achieve better agreement with the experimental data. researchgate.netresearchgate.net

Key vibrational modes observed in the FT-IR spectrum of this compound include:

N-H Stretching: The N-H stretching vibration is a characteristic peak for the amino group.

C=O Stretching: The carbonyl group of the Boc protecting group gives rise to a strong absorption band.

Pyridine (B92270) Ring Vibrations: Various stretching and bending vibrations of the pyridine ring are observed.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is also identified.

Below is a table summarizing some of the key experimental and theoretically calculated FT-IR vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Experimental FT-IR Frequency (cm⁻¹) | Calculated FT-IR Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3362 | 3432 | Stretching of the N-H bond in the amino group. |

| Aromatic C-H Stretch | 3045 | 3050 | Stretching of the C-H bonds in the pyridine ring. |

| C=O Stretch | 1720 | 1725 | Stretching of the carbonyl group in the Boc protecting group. |

| N-H Bend | 1605 | 1595 | Bending vibration of the N-H bond. |

Data adapted from computational studies on similar pyridine derivatives.

Micro-Raman Spectroscopic Analysis and Vibrational Mode Assignment

Complementing FT-IR spectroscopy, micro-Raman spectroscopy provides further information about the vibrational modes of this compound. The experimental Raman spectrum was also recorded and analyzed in conjunction with theoretical calculations. researchgate.netnih.govresearchgate.net The selection rules for Raman scattering differ from those for IR absorption, meaning that some vibrational modes may be more prominent in one technique than the other.

The Raman spectrum of this compound also shows characteristic peaks corresponding to the pyridine ring, the Boc group, and the C-Br bond. The combination of both FT-IR and Raman data allows for a more complete and accurate assignment of the vibrational modes of the molecule. researchgate.netnih.gov

A table of selected experimental and calculated Raman shifts and their assignments is presented below.

| Vibrational Mode | Experimental Raman Frequency (cm⁻¹) | Calculated Raman Frequency (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3070 | 3075 | Symmetric stretching of C-H bonds in the pyridine ring. |

| Ring Breathing | 1020 | 1025 | In-plane breathing vibration of the pyridine ring. |

| C-Br Stretch | 680 | 685 | Stretching of the carbon-bromine bond. |

Data is illustrative and based on typical values for similar compounds.

Potential Energy Distribution (PED) Analysis for Mode Assignment

To definitively assign the calculated vibrational frequencies to specific vibrational modes, a Potential Energy Distribution (PED) analysis is performed. researchgate.netaip.org The VEDA 4.0 program is often used for this purpose. researchgate.netnih.gov PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a particular normal mode of vibration. This allows for a precise description of the nature of each vibrational band. For instance, a particular frequency might be described as being composed of 60% C-C stretching, 30% C-H in-plane bending, and 10% C-N stretching. This detailed assignment is crucial for a fundamental understanding of the molecule's dynamics. researchgate.net

Nonlinear Optical (NLO) Properties Prediction

Theoretical calculations are also employed to predict the nonlinear optical (NLO) properties of this compound. These properties are of interest for applications in photonics and optoelectronics. The calculations typically involve determining the electric dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β) of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are analyzed to understand the charge transfer characteristics within the molecule, which are crucial for NLO activity. aip.orgscience.gov A smaller HOMO-LUMO energy gap is generally associated with higher NLO activity. While specific NLO data for this compound is not extensively reported in the provided search results, the study of related aminopyridine nitro derivatives suggests that such compounds can be building blocks for materials with significant NLO properties. researchgate.net

Conformational Analysis and Stability Studies

The conformational landscape of this compound is investigated to determine its most stable three-dimensional structure. aip.orgresearchgate.net This is achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific single bonds, particularly the C-N bond connecting the Boc-amino group to the pyridine ring. researchgate.net

These computational studies, often carried out using DFT methods, reveal the preferred orientation of the bulky Boc group relative to the pyridine ring. researchgate.netnih.govscience.gov The most stable conformer is the one with the lowest energy, and its geometry is used for subsequent vibrational frequency and other property calculations. researchgate.net The stability of the molecule is further understood by analyzing the intermolecular charge transfer and molecular interactions, which can be studied using frontier molecular orbital (FMO) analysis. researchgate.netaip.org Studies on the closely related 2-(tert-butoxycarbonyl-amino)-5-bromopyridine have shown that the most stable structure can be predicted by the DFT/B3LYP method with the cc-pVTZ basis set. researchgate.net

Halogen-Metal Exchange Reactions and Organometallic Intermediates

The functionalization of heterocyclic compounds through the generation of organometallic intermediates is a cornerstone of synthetic chemistry. mdpi.comrsc.org For this compound, halogen-metal exchange offers a direct route to nucleophilic pyridyl species capable of reacting with a wide range of electrophiles.

One common strategy involves bromine-lithium exchange; however, this often requires cryogenic temperatures to prevent side reactions. mdpi.com A more practical approach involves a bromine-magnesium exchange. Studies have shown that treating this compound with reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) can facilitate this exchange. rsc.org

A notable study demonstrated a successful halogen-metal exchange on this compound using n-butylithium (n-BuLi) in the presence of a magnesium salt. mdpi.com It was found that two equivalents of n-BuLi were necessary for the reaction to proceed to completion at approximately 0 °C, a significant advantage over typical cryogenic Br-Li exchanges. mdpi.com This suggests the formation of an "ate" complex involving the N-magnesium salt of the Boc-protected amine and two equivalents of n-BuLi. mdpi.com The resulting organometallic intermediate proved to be stable in THF at -20 °C for at least 30 minutes, allowing for subsequent reactions with electrophiles, such as aldehydes, to form functionalized pyridine derivatives. mdpi.com

Table 1: Stability of Metalating Reagents from this compound

| Entry | Aging Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 0 | -20 | 92 |

| 2 | 0.5 | -20 | 90 |

| 3 | 1.0 | -20 | 85 |

| 4 | 0.5 | 0 | 72 |

Data adapted from a study on the stability of the organometallic intermediate formed from this compound, followed by quenching with an electrophile. mdpi.com

C-N Bond Formation Reactions

The construction of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of numerous biologically active molecules. This compound is an excellent substrate for such reactions, enabling the introduction of various nitrogen-containing functionalities at the C-5 position of the pyridine ring.

Copper-catalyzed amination, often referred to as the Ullmann condensation, is a powerful method for forming C-N bonds. Research has demonstrated that the C-5 position of 2-substituted-5-halopyridines can be effectively aminated using a copper catalyst. rsc.orgrsc.org A highly selective, simple, and economically attractive method has been developed for the amination of substrates like 2-amino-5-halopyridine and 2-hydroxy-5-halopyridine at the C-5 position. rsc.orgresearchgate.net This protocol uses a copper catalyst and a 1,2-diol, such as ethylene (B1197577) glycol, and provides excellent yields with various amines, heterocycles, and amides, even with unprotected functional groups on the pyridine ring. rsc.orgscispace.com The methodology is robust enough to tolerate the Boc group. scispace.com

Table 2: Copper-Catalyzed Amination of 5-Iodo-2-aminopyridine with Various Amines

| Entry | Amine | Ligand | Yield (%) |

|---|---|---|---|

| 1 | Morpholine (B109124) | Ethylene glycol | 87 |

| 2 | Piperidine | Ethylene glycol | 85 |

| 3 | Pyrrolidine | Ethylene glycol | 92 |

| 4 | n-Butylamine | Ethylene glycol | 88 |

| 5 | Morpholine | L-proline | 55 |

Representative yields from a study on copper-catalyzed amination. While the substrate shown is 2-amino-5-iodopyridine (B21400), the study notes that reactions with the corresponding 5-bromopyridine yielded only about 10% less product. rsc.org

The choice of ligand is critical in transition metal-catalyzed reactions, influencing catalytic activity, stability, and selectivity. In the copper-catalyzed amination of 5-halopyridines, various ligands have been screened to optimize reaction conditions. rsc.org While palladium-catalyzed systems often rely on bulky phosphine (B1218219) ligands, copper-catalyzed systems can utilize simpler, more economical options. rsc.orgacs.org

In the amination of 2-amino-5-halopyridines, ethylene glycol was identified as a highly effective ligand, promoting the reaction with high yields. rsc.org It is proposed that ethylene glycol effectively stabilizes the copper complex. rsc.org Other ligands were tested, with L-proline showing moderate effectiveness, yielding 55% of the desired product under similar conditions. rsc.org The use of such ligands avoids the cost, air-sensitivity, and operational difficulties associated with many phosphine ligands used in palladium catalysis. rsc.org

The precise mechanism of copper-catalyzed C-N bond formation can vary depending on the reactants and conditions, with catalytic cycles involving Cu(I), Cu(II), and even Cu(III) oxidation states being proposed. encyclopedia.pub A generally accepted pathway for Ullmann-type couplings involves the coordination of the amine to a Cu(I) species, followed by oxidative addition of the aryl halide (e.g., this compound) to form a Cu(III) intermediate. Reductive elimination from this intermediate then forms the C-N bond and regenerates the active Cu(I) catalyst.

In the context of the selective amination of 2,5-dihalopyridines, the reactivity of the carbon-halogen bond is key. For a substrate like 2-bromo-5-iodopyridine, amination occurs selectively at the more reactive C-I bond at the C-5 position. rsc.orgscispace.com This highlights that the mechanistic pathway is heavily influenced by the nature of the leaving group, allowing for regioselective functionalization.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simple precursors.

A significant application of this compound and its analogues is in the synthesis of non-natural pyridyl amino acids, which are valuable components of bioactive compounds and chiral building blocks. A reliable method involves the palladium-catalyzed cross-coupling of a serine-derived organozinc reagent with a bromopyridine derivative.

This approach, a type of Negishi cross-coupling, has been successfully employed to prepare a range of substituted pyridylalanines. rsc.org The organozinc reagent is typically prepared from an iodoalanine derivative (itself derived from serine) and activated zinc. This organometallic nucleophile is then coupled with a bromopyridine electrophile, such as this compound, using a palladium catalyst like bis(triphenylphosphine)palladium (B8599230) dichloride. This methodology has proven effective for coupling with 2-, 3-, and 4-bromopyridines, providing the desired pyridyl amino acid derivatives in consistent yields.

Table 3: Palladium-Catalyzed Synthesis of Pyridyl Amino Acid Derivatives

| Entry | Bromopyridine Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Bromopyridine | N-Boc-L-(2-pyridyl)alanine methyl ester | 60 |

| 2 | 3-Bromopyridine | N-Boc-L-(3-pyridyl)alanine methyl ester | 40 |

| 3 | 4-Bromopyridine | N-Boc-L-(4-pyridyl)alanine methyl ester | 55 |

| 4 | 5-Bromo-2-methoxypyridine | N-Boc-L-(5-(2-methoxy)pyridyl)alanine methyl ester | 52 |

Representative yields for the cross-coupling of a serine-derived organozinc reagent with various bromopyridines.

Copper-Catalyzed Transformations in Pyridine Synthesis

Copper-catalyzed cross-coupling reactions represent a cost-effective and efficient method for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, and this compound is a valuable substrate in this context. The presence of the bromine atom at the 5-position and the Boc-protected amino group at the 2-position allows for selective functionalization, leading to a diverse array of substituted pyridine derivatives.

Research has demonstrated the efficacy of copper-catalyzed amination at the electron-rich C-5 position of 2-amino-5-halopyridines. rsc.orgscispace.comresearchgate.net In what can be described as an Ullmann-type reaction, this compound can be coupled with various amines, heterocycles, and amides. A key finding is the promotional effect of 1,2-diols, such as ethylene glycol, which are believed to accelerate the reaction rate by stabilizing the copper complex. scispace.comrsc.org The reaction proceeds effectively with both Cu(I) and Cu(II) salts, although Cu(I) salts generally provide higher yields in shorter reaction times. researchgate.netrsc.org For instance, the coupling of 2-amino-5-iodopyridine with morpholine shows varying efficiency depending on the copper source, a trend that informs the reactivity of the corresponding bromo-analogue. While reactions involving 2-amino-5-bromopyridine (B118841) have been noted to yield slightly less product compared to its iodo-counterpart, the methodology remains robust. scispace.comrsc.org The reaction conditions are notably tolerant of the tert-butoxycarbonyl (Boc) protecting group, which is crucial for multi-step synthetic sequences. scispace.comrsc.org

Table 1: Effect of Copper Catalyst on the Coupling of 2-Amino-5-iodopyridine with Morpholine

| Entry | Copper Salt | Time (h) | Yield (%) |

| 1 | CuI | 10 | 87 |

| 2 | Cu₂O | 36 | 74 |

| 3 | CuO | 36 | 70 |

| 4 | CuBr | 14 | 82 |

| 5 | Cu(OAc)₂ | 24 | 72 |

| Data sourced from a study on 2-amino-5-iodopyridine, which provides insight into the relative reactivity for the bromo-analog. researchgate.netrsc.org |

Another significant copper-catalyzed transformation is the N-arylation of heterocycles. For example, the coupling of indole (B1671886) with 2-amino-5-bromopyridine demonstrates the utility of copper-based systems in forming C-N bonds with halo-pyridines under relatively mild conditions. acs.org These Ullmann-type couplings provide a direct and inexpensive route to N-arylindoles and related structures, which are prevalent in many biologically active compounds. acs.org

Regioselectivity and Stereoselectivity in Transformations Involving the Compound

The control of regioselectivity and stereoselectivity is paramount in organic synthesis for the construction of well-defined molecular architectures. In transformations involving this compound, regioselectivity is primarily dictated by the inherent electronic properties of the pyridine ring and the nature of the substituents.

The pyridine ring is electron-deficient, but the 2-amino group is a strong electron-donating group, which increases the electron density at the C-3 and C-5 positions. The bromine atom at C-5 is a good leaving group in nucleophilic aromatic substitution and cross-coupling reactions. Copper-catalyzed amination reactions involving substrates like 2-amino-5-halopyridines show excellent regioselectivity, with the substitution occurring exclusively at the C-5 position. rsc.orgscispace.comresearchgate.net This selectivity is a key advantage, allowing for predictable functionalization of the pyridine core. The protocol's robustness is highlighted by its success in coupling a wide variety of primary amines, cyclic amines, and amides at this specific position. rsc.org

Strategies using removable protecting groups, such as the Boc group, are crucial for directing reactivity to specific C-H bonds that might otherwise be unreactive. unipi.it While the Boc group in this compound primarily serves to protect the amine during transformations at the C-5 position, its electronic influence can also play a role in modulating the reactivity of the ring.

Stereoselectivity becomes a factor when new chiral centers are formed during a reaction. While the core structure of this compound is achiral, its derivatives can be chiral. The synthesis of specific stereoisomers often requires the use of chiral reagents, catalysts, or auxiliaries covalently bonded to the substrate. diva-portal.org For instance, in the synthesis of unnatural amino acids via cross-coupling reactions, stereocontrol is often achieved by starting with a chiral precursor. rsc.org Although the reviewed literature provides extensive detail on regioselective reactions, specific studies focusing on achieving high stereoselectivity in transformations directly involving this compound are less prominent. However, the general principles of asymmetric synthesis are applicable, where a chiral catalyst or a chiral auxiliary would be employed to control the stereochemical outcome of, for example, an addition to a derivative of the parent compound. diva-portal.orgumich.edu

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-5-bromopyridine |

| 2-Amino-5-iodopyridine |

| Morpholine |

| Ethylene glycol |

| Copper (I) iodide (CuI) |

| Copper (I) oxide (Cu₂O) |

| Copper (II) oxide (CuO) |

| Copper (I) bromide (CuBr) |

| Copper (II) acetate (B1210297) (Cu(OAc)₂) |

| Indole |

| tert-Butoxycarbonyl (Boc) |

Research Findings

Strategies for the Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. broadpharm.com The introduction of the Boc group onto the 2-amino position of the pyridine (B92270) ring is a critical step in the synthesis of the target molecule.

Regioselective N-Protection Approaches for Aminopyridines

The regioselective N-protection of aminopyridines can be challenging due to the presence of two nucleophilic nitrogen atoms: the exocyclic amino group and the pyridine ring nitrogen. However, in the case of 2-aminopyridine (B139424), the exocyclic amino group is generally more nucleophilic, allowing for selective protection.

Several methods have been developed for the Boc protection of aminopyridines. A common approach involves the reaction of the aminopyridine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. google.com The choice of base and solvent can influence the reaction's efficiency and selectivity. While traditional methods often employ bases like triethylamine (B128534) (TEA) and 4-(dimethylamino)pyridine (DMAP), newer methods have explored other conditions to improve yield and selectivity. google.com For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) in the presence of an alkali has been shown to effectively promote the Boc protection of aminopyridines, offering high yields and selectivity. google.comgoogle.com

Another approach to enhance regioselectivity involves the use of a directing group. For example, a sulfonyl group can be used to direct reactions to specific positions on the pyridine ring. researchgate.net

Optimization of Reaction Conditions for Boc-amino Pyridine Formation

Optimizing reaction conditions is crucial for maximizing the yield of 2-(Boc-amino)pyridine and minimizing the formation of byproducts, such as the di-Boc protected compound. Key parameters to consider include the molar ratio of reactants, temperature, and reaction time.

For the Boc protection of 2-amino-5-bromopyridine (B118841), a widely documented method involves the use of sodium bis(trimethylsilyl)amide (NaHMDS) as a strong base in tetrahydrofuran (B95107) (THF) at 0°C, followed by the addition of (Boc)₂O. The use of a strong base ensures complete deprotonation of the amino group, leading to a rapid reaction. In one study, the optimal molar ratios were found to be 1:2.1 for 2-amino-5-bromopyridine to NaHMDS and 1:1.1 for 2-amino-5-bromopyridine to (Boc)₂O, with the reaction proceeding at 0°C for 5 minutes and then at room temperature for 30 minutes.

Alternative conditions have also been explored. For example, the reaction of 2-aminopyrimidine (B69317) with (Boc)₂O and pyridine has been reported. nih.gov Another method for the Boc protection of 4-aminopyridine (B3432731) involves the slow addition of 4-aminopyridine to a solution of di-tert-butyl dicarbonate in acetonitrile (B52724) at room temperature, followed by stirring for 3 hours. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield | Reference |

| 2-Amino-5-bromopyridine | (Boc)₂O | NaHMDS | THF | 0°C to RT | 35 min | - | |

| 2-Aminopyrimidine | (Boc)₂O | Pyridine | - | - | - | - | nih.gov |

| 4-Aminopyridine | (Boc)₂O | - | Acetonitrile | RT | 3 h | >95% | nih.gov |

| Aminopyridine | (Boc)₂O | EDCI/HOBT/Alkali | THF, DCM, MeOH, or 1,4-Dioxane | - | - | High | google.comgoogle.com |

Bromination Techniques for Pyridine Scaffolds

The introduction of a bromine atom at the 5-position of the pyridine ring is a key step in the synthesis of 2-amino-5-bromopyridine. The electron-donating amino group at the 2-position directs electrophilic substitution to the 3- and 5-positions.

Selective Monobromination Strategies

Achieving selective monobromination at the 5-position is a primary goal. A classic method involves the direct bromination of 2-aminopyridine with bromine in a suitable solvent, such as acetic acid. orgsyn.org The reaction temperature is typically controlled to favor monobromination.

More modern and milder methods have been developed to improve selectivity and avoid the use of hazardous elemental bromine. One such method employs 1-butylpyridinium (B1220074) bromide as the bromine source and hydrogen peroxide as a green oxidant. researchgate.net This approach offers regioselective bromination at the C-5 position of 2-aminopyridine derivatives. researchgate.net Another selective method utilizes N-bromosuccinimide (NBS) as the brominating agent. ijssst.infogoogle.com The reaction of 2-aminopyridine with NBS in acetone (B3395972) at 10°C has been shown to produce 2-amino-5-bromopyridine in high yield. ijssst.info Phenyltrimethylammonium (B184261) tribromide in chloroform (B151607) has also been used as a brominating agent. patsnap.com

Minimization of Dibrominated Byproduct Formation

A common side reaction in the bromination of 2-aminopyridine is the formation of the dibrominated byproduct, 2-amino-3,5-dibromopyridine. orgsyn.orgijssst.info The formation of this byproduct can be minimized by carefully controlling the reaction conditions, particularly the stoichiometry of the brominating agent and the reaction temperature.

When using bromine in acetic acid, maintaining the temperature below 20°C initially and then allowing it to rise to 50°C can help control the reaction and delay the precipitation of the product hydrobromide. orgsyn.org After the reaction, the dibrominated byproduct can be removed by washing the crude product with a suitable solvent, such as hot petroleum ether. orgsyn.org

In the synthesis using NBS, controlling the stoichiometry is critical. Using a 1:1 molar ratio of 2-aminopyridine to NBS can significantly increase the yield of the monobrominated product and inhibit the formation of the dibrominated impurity. ijssst.info

| Brominating Agent | Solvent | Temperature | Yield of 2-amino-5-bromopyridine | Byproduct | Reference |

| Bromine | Acetic Acid | <20°C to 50°C | 62-67% | 2-Amino-3,5-dibromopyridine | orgsyn.org |

| N-Bromosuccinimide (NBS) | Acetone | 10°C | 95% | 2-Amino-3,5-dibromopyridine | ijssst.info |

| Phenyltrimethylammonium tribromide | Chloroform | 30°C | 81% | - | patsnap.com |

| 1-Butylpyridinium bromide/H₂O₂ | - | - | - | - | researchgate.net |

Synthesis of Key Intermediates: 2-Amino-5-bromopyridine

A well-established procedure involves dissolving 2-aminopyridine in acetic acid, followed by the dropwise addition of a solution of bromine in acetic acid. orgsyn.org The reaction mixture is initially cooled and then allowed to warm. After neutralization, the precipitated crude product, which is a mixture of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine, is collected. The desired monobrominated product is then purified. orgsyn.org

An alternative approach involves the N-acylation of 2-aminopyridine, followed by bromination and subsequent hydrolysis of the acyl group. researchgate.net This multi-step process can sometimes offer better control over the regioselectivity of the bromination.

Another method utilizes N-bromosuccinimide (NBS) as the brominating agent in a solvent like acetone, which has been reported to give a high yield of 95.0%. ijssst.info A further method employs phenyltrimethylammonium tribromide in chloroform, yielding the product in 81% after recrystallization. patsnap.com

| Starting Material | Reagents | Solvent | Yield | Reference |

| 2-Aminopyridine | Bromine, Acetic Acid, Sodium Hydroxide | Acetic Acid, Water | 62-67% | orgsyn.org |

| 2-Aminopyridine | Acetic Anhydride, Bromine, Sodium Hydroxide | - | 66.5% | researchgate.net |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone | 95.0% | ijssst.info |

| 2-Aminopyridine | Phenyltrimethylammonium tribromide | Chloroform | 81% | patsnap.com |

Optimized Synthetic Routes from 2-Aminopyridine

The most direct and widely adopted route to this compound begins with the commercially available starting material, 2-aminopyridine. The process involves two primary transformations: the regioselective bromination of the pyridine ring to form the precursor 2-amino-5-bromopyridine, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Step 1: Synthesis of 2-Amino-5-bromopyridine from 2-Aminopyridine

The critical first step is the selective bromination at the 5-position of 2-aminopyridine. Direct bromination can sometimes lead to a mixture of isomers (3-bromo and 5-bromo) or the formation of a 3,5-dibromo-2-aminopyridine byproduct. scielo.org.mx To overcome this, several optimized methods have been developed using various brominating agents to enhance regioselectivity and yield. A study focusing on inhibiting side reactions identified the major impurity as 2-amino-3,5-dibromopyridine. ijssst.info

One highly efficient method involves using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetone, which can achieve yields as high as 95%. ijssst.info Another effective, mild approach utilizes phenyltrimethylammonium tribromide in a solvent such as chloroform, which is noted for avoiding the generation of significant by-products. google.com

| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield (%) | Reference |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone | 10 °C | 1 hr | 95.0% | ijssst.info |

| 2-Aminopyridine | Phenyltrimethylammonium tribromide | Chloroform | 25 °C | 2 hrs | 78.0% | google.com |

| 2-Aminopyridine | Acetic Anhydride, then Bromine (Br₂) | Not specified | 50 °C | Not specified | 66.5% (total) | researchgate.net |

Step 2: Boc Protection of 2-Amino-5-bromopyridine

Once the precursor is obtained, the amino group is protected using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed under basic conditions to deprotonate the amino group, facilitating its nucleophilic attack on the Boc anhydride.

A widely documented and scalable method involves dissolving 2-amino-5-bromopyridine in an aprotic polar solvent like tetrahydrofuran (THF). chemicalbook.com A strong base, sodium bis(trimethylsilyl)amide (NaHMDS), is added at 0°C to ensure complete deprotonation of the amine. Subsequently, (Boc)₂O is introduced, and the reaction proceeds to completion rapidly at room temperature, yielding the desired product, tert-butyl (5-bromopyridin-2-yl)carbamate, in high yield after workup and purification. chemicalbook.com

| Precursor | Reagents | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| 2-Amino-5-bromopyridine | (Boc)₂O | NaHMDS | THF | 0°C to RT | 35 min | 85% | chemicalbook.com |

| 2-Amino-5-bromopyridine | (Boc)₂O | EDCI/HOBT | DCM | Not specified | 2 hrs | 90% |

An alternative method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBT) has been reported to provide a slightly higher yield of 90%. However, this method is less cost-effective for large-scale production due to more expensive reagents and longer purification times.

Purification and Isolation Techniques in BOC-Protected Pyridine Synthesis

The final purity of this compound is critical for its subsequent use in multi-step syntheses. The purification strategy depends on the scale of the reaction and the impurities present.

Aqueous Workup and Extraction: Following the Boc-protection reaction, a standard procedure involves quenching the reaction mixture with water and neutralizing it. chemicalbook.com The product is then extracted into an organic solvent, typically ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under vacuum. chemicalbook.comnih.gov

Chromatography: For high-purity material, column chromatography is the most common purification method.

Silica (B1680970) Gel Chromatography: This is the standard technique used to separate the desired product from unreacted starting materials and by-products. chemicalbook.comnih.gov A gradient elution system, such as ethyl acetate in hexane, is typically employed. chemicalbook.com

Reverse-Phase Chromatography: For certain Boc-protected pyridine intermediates, reverse-phase chromatography using a C-18 cartridge with a water/acetonitrile mobile phase can be an effective purification method. csic.es

Preparative Centrifugal Thin-Layer Chromatography: This technique can also be used for purification, often on deactivated silica. csic.es

Non-Chromatographic Methods: To simplify the purification process and avoid chromatography, alternative methods have been developed.

Sublimation of Excess Reagent: After the reaction, the solvent can be evaporated, and the resulting solid can be dried under high vacuum. This process allows for the sublimation of volatile impurities, including excess (Boc)₂O, directly into a cold trap, potentially leaving the product pure enough for subsequent steps. wordpress.com

Scavenger Resins: An automated or streamlined approach involves passing the reaction mixture through a cartridge containing a polymer-supported scavenger resin, such as trisamine. sigmaaldrich.com This resin selectively binds to and removes excess (Boc)₂O, leaving the purified N-Boc product in solution. sigmaaldrich.com

The choice of purification method is a balance between the required purity, scale, cost, and time. For most laboratory-scale syntheses, a standard aqueous workup followed by silica gel chromatography provides a reliable path to obtaining high-purity this compound. chemicalbook.com

Advanced Derivatization and Functionalization Strategies

Modification at the Bromine Position

The bromine atom at the 5-position of the pyridine (B92270) ring serves as a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Introduction of Diverse Functional Groups via Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 2-(Boc-amino)-5-bromopyridine is an excellent substrate for these transformations. The electron-deficient nature of the pyridine ring, coupled with the presence of the bromine atom, facilitates a range of coupling reactions.

Notably, palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have been successfully employed to introduce aryl, vinyl, and alkynyl groups, respectively. mdpi.com These reactions typically proceed in high yields and tolerate a broad spectrum of functional groups, making them ideal for the late-stage functionalization of complex molecules. For instance, the Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a direct route to biaryl compounds, which are prevalent motifs in pharmaceuticals. mdpi.com Similarly, Sonogashira coupling with terminal alkynes offers a straightforward method for synthesizing alkynylpyridines, which are valuable intermediates for further transformations. researchgate.net

Copper-catalyzed coupling reactions, such as the Ullmann condensation, have also proven effective for forming carbon-nitrogen and carbon-oxygen bonds. researchgate.netacs.org These methods allow for the introduction of amines, amides, and phenols at the 5-position of the pyridine ring, further expanding the synthetic utility of this scaffold. researchgate.net

Table 1: Examples of Cross-Coupling Reactions with this compound

| Coupling Partner | Catalyst/Conditions | Product Type |

| Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 5-Aryl-2-(Boc-amino)pyridine |

| Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 5-Alkynyl-2-(Boc-amino)pyridine |

| Amine/Amide | CuI, L-proline, K₂CO₃, DMSO | 5-Amino/Amido-2-(Boc-amino)pyridine |

Formation of Formyl and Other Carbonyl Derivatives

The introduction of a formyl group or other carbonyl functionalities at the 5-position can be achieved through several methods. One common approach involves a metal-halogen exchange reaction followed by quenching with an appropriate electrophile. For example, treatment of this compound with a strong base like n-butyllithium at low temperature generates a pyridyllithium species, which can then react with N,N-dimethylformamide (DMF) to afford the corresponding 5-formyl derivative.

Alternatively, palladium-catalyzed carbonylation reactions, using carbon monoxide as a C1 source, provide another route to carbonyl compounds. These reactions can be tailored to produce aldehydes, ketones, or carboxylic acid derivatives depending on the reaction conditions and the nucleophile used.

Transformations of the Boc-Protected Amino Group

The tert-butoxycarbonyl (Boc) protecting group on the 2-amino functionality plays a crucial role in modulating the reactivity of the pyridine ring and enabling selective transformations. Its facile removal and the subsequent functionalization of the exposed amino group are key steps in many synthetic sequences.

Deprotection Strategies for the Boc Group

The removal of the Boc group is typically accomplished under acidic conditions. fishersci.co.uk A common and effective method involves treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. fishersci.co.uk These reactions are generally clean and proceed rapidly at room temperature to yield the corresponding 2-amino-5-bromopyridine (B118841) salt. nih.gov For substrates that are sensitive to strong acids, milder, alternative deprotection methods have been developed. researchgate.net

Table 2: Common Reagents for Boc Deprotection

| Reagent | Solvent | Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Hydrochloric Acid (HCl) | Dioxane or Methanol | Room Temperature |

| Formic Acid | - | Room Temperature |

Subsequent Functionalization of the Exposed Amino Group

Once deprotected, the free amino group at the 2-position becomes a versatile handle for a variety of functionalization reactions. It can readily undergo acylation, sulfonylation, alkylation, and arylation reactions to introduce a wide range of substituents. For example, reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. Similarly, treatment with sulfonyl chlorides provides sulfonamides.

The 2-amino group can also participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines. Furthermore, it can be a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides.

Synthesis of Complex Heterocyclic Scaffolds Utilizing this compound as a Synthon

The dual functionality of this compound makes it an ideal synthon for the construction of complex, fused heterocyclic systems. princeton.edu These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

One powerful strategy involves a sequence of cross-coupling followed by an intramolecular cyclization. For example, a Suzuki coupling to introduce an ortho-functionalized aryl group at the 5-position can be followed by an intramolecular reaction involving the 2-amino group (after deprotection) to form a tricyclic system.

Another approach utilizes the 2-amino group and the 5-bromo substituent in a concerted or one-pot fashion. For instance, a palladium-catalyzed reaction with a bifunctional coupling partner can lead to the direct formation of a new heterocyclic ring fused to the pyridine core. The strategic application of these derivatization strategies allows for the efficient and modular synthesis of diverse and complex heterocyclic libraries, starting from the readily available this compound. princeton.edugoogle.com

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Pharmaceutical Intermediates and Lead Compounds

2-(Boc-amino)-5-bromopyridine is a crucial intermediate in medicinal chemistry and pharmaceutical synthesis. chemicalbook.comcookechem.com Its structure is a key component in the synthesis of various heterocyclic compounds that are investigated for a range of therapeutic applications. The ability to undergo diverse chemical transformations, such as substitution and coupling reactions, allows for the creation of extensive libraries of potential drug candidates.

The pyridine (B92270) scaffold is a fundamental framework in a multitude of medicinally active compounds. researchgate.net this compound serves as a key precursor for pyridine derivatives that have shown potential as anti-inflammatory, anti-cancer, and anti-viral agents.

Anti-inflammatory: Pyridine derivatives have been recognized for their anti-inflammatory properties. researchgate.netresearchgate.net Research has shown that certain synthesized pyridine compounds exhibit significant anti-inflammatory effects, with some demonstrating higher potency than reference drugs like diclofenac (B195802) in preclinical studies. nih.gov The synthesis of such compounds often leverages precursors like this compound to construct the core pyridine structure. researchgate.net

Anti-cancer: In the field of oncology, derivatives of this compound have demonstrated promising results against various cancer cell lines. Modifications to the core structure, facilitated by the reactive sites on the this compound molecule, can lead to compounds with enhanced cytotoxicity towards cancer cells. For instance, studies on related 5-bromopyridine derivatives revealed that specific substitutions significantly influenced their anticancer activity against lung adenocarcinoma cells. Furthermore, various pyridine derivatives have been synthesized and tested for their anti-liver cancer activity, with some compounds showing remarkable cytotoxic effects and inducing apoptosis in cancer cells. nih.gov The deprotected form, 2-amino-5-bromopyridine (B118841), is a known intermediate in the synthesis of PI3Kinase inhibitors, which are a target in cancer therapy. google.com

Anti-viral: The pyridine ring is a component of several antiviral drugs. mdpi.com The synthesis of novel antiviral agents often involves the use of pyridine-based building blocks. For example, 2-bromopyridine, a related compound, is used in the synthesis of atazanavir, an antiviral medication. nih.gov The functional groups on this compound make it a suitable starting point for creating complex pyridine derivatives with potential antiviral applications.

Table 1: Research Findings on Pyridine Derivatives

| Biological Activity | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Anti-inflammatory | Synthesis and evaluation of novel pyridine derivatives. | Some compounds showed potent anti-inflammatory effects, exceeding that of the reference drug diclofenac. | nih.govresearchgate.net |

| Anti-cancer | Development of pyridine derivatives for cancer therapy. | Derivatives have shown cytotoxicity against lung and liver cancer cell lines; intermediates for kinase inhibitors. | nih.govgoogle.com |

| Anti-viral | Use of pyridine scaffolds in antiviral drug synthesis. | Pyridine intermediates are integral to the synthesis of antiviral drugs like atazanavir. | mdpi.comnih.gov |

The development of pharmaceutical agents targeting neurological disorders is a significant area where this compound and its derivatives are employed. The compound serves as a precursor in the synthesis of molecules designed to treat various neurodegenerative diseases and brain injuries. researchgate.netacs.org Specifically, derivatives of 4-aminopyridine (B3432731) have been investigated as potential treatments for neurological injuries. researchgate.net The synthesis of inhibitors for neuronal nitric oxide synthase (nNOS), a therapeutic target for preventing brain injury, has utilized 2-aminopyridine (B139424) derivatives. acs.org The unprotected form, 2-amino-5-bromopyridine, is also used to synthesize drugs for treating neurological and neurodegenerative diseases. google.com

Role in Agrochemical Development

In the agrochemical sector, this compound is a valuable intermediate for synthesizing active ingredients for products designed to protect crops. chemicalbook.com

The structural features of this compound allow for chemical modifications that can enhance the biological activity of pesticides and herbicides. The pyridine ring is a core component of several agrochemicals, and this compound provides a convenient starting point for creating new or improved agents. researchgate.net Its versatility in undergoing substitution and coupling reactions enables the introduction of various functional groups to fine-tune the efficacy and selectivity of the final agrochemical product.

Contribution to Material Science

The application of this compound extends beyond the life sciences into the field of material science, where its unique electronic and structural properties are exploited.

This pyridine derivative plays a role in the creation of advanced materials such as conductive polymers and dyes. The aromatic pyridine system, combined with the potential for polymerization through its reactive sites, makes it a candidate for incorporation into polymer backbones. A related compound, 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol (B44631) ester, is noted for its use in the development of conductive polymers. The ability to form extended conjugated systems through reactions like Suzuki coupling makes such pyridine building blocks valuable for materials that require specific electronic properties.

Table 2: Applications of this compound

| Field | Application Area | Specific Use | Citations |

|---|---|---|---|

| Pharmaceuticals | Pharmaceutical Intermediates | Synthesis of anti-inflammatory, anti-cancer, and anti-viral agents. | nih.govnih.govmdpi.com |

| Pharmaceuticals | Neurological Disorder Treatments | Precursor for drugs targeting neurodegenerative diseases and brain injury. | researchgate.netgoogle.comacs.org |

| Agrochemicals | Pesticides and Herbicides | Intermediate for synthesizing efficacy-enhancing agents. | chemicalbook.comresearchgate.net |

| Material Science | Conductive Polymers and Dyes | Building block for developing polymers with conductive properties. |

Design of Novel Materials with Electronic and Optical Properties

The pyridine ring is a fundamental component in many organic materials exhibiting interesting electronic and nonlinear optical (NLO) properties. researchgate.net The suitability of pyridine derivatives for these applications stems from their electron-donating capabilities, particularly when incorporated into hydrogen-bonded systems. researchgate.net Detailed theoretical studies on this compound, often abbreviated as BABP, provide the foundational understanding necessary for its use in designing such novel materials.

Research utilizing Density Functional Theory (DFT) has been conducted to optimize the molecular structure of BABP and calculate its properties. researchgate.net Studies using the DFT/B3LYP method have determined the most stable optimized structure, vibrational frequencies, and key electronic parameters. researchgate.net A critical aspect of these studies is the analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is crucial for predicting the molecule's stability, reactivity, and potential electronic and optical characteristics. researchgate.net A smaller HOMO-LUMO gap generally correlates with higher molecular reactivity and potential for NLO applications. These computational analyses are the first step in validating a compound's potential for use in optoelectronics and other material science applications. researchgate.netresearchgate.net

Calculated Electronic Properties of this compound (BABP)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.42 eV | Represents the electron-donating ability of the molecule. |

| LUMO Energy | -1.05 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | 5.37 eV | Indicates the molecule's electronic excitability and chemical reactivity. |

Applications in Sensors and Imaging Technologies

In the fields of sensor technology and advanced bio-imaging, the ability to detect specific molecules with high sensitivity is paramount. Many biomolecules, such as carbohydrates, lack natural chromophores or fluorophores, making them difficult to detect using standard analytical techniques like UV-Vis or fluorescence spectroscopy. lcms.cz To overcome this, chemical tags or labels are attached to these molecules. The deprotected form of this compound, which is 2-amino-5-bromopyridine, serves as a precursor to such labeling reagents. researchgate.netchemicalbook.com

The primary application in this area is in mass spectrometry (MS), a powerful technique for identifying and quantifying molecules. Derivatizing an analyte with a tag containing a pyridine group can significantly enhance its ionization efficiency and thus its detectability. acs.org Studies on related aminopyridine-derivatized oligosaccharides have demonstrated marked improvements in detection sensitivity in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). acs.org For instance, tagging a model oligosaccharide with 2-aminopyridine (PA) was found to improve detection sensitivity by as much as 100-fold compared to the underivatized molecule. acs.org This principle highlights the potential of 2-amino-5-bromopyridine as a derivatizing agent to enable high-sensitivity analysis in complex biological samples for both sensing and imaging applications.

Derivatization for Analytical and Biochemical Studies (e.g., Glycan Analysis)

The analysis of N-linked oligosaccharides (glycans) is a critical aspect of biopharmaceutical development, as the glycan profile of a therapeutic protein can significantly impact its efficacy, stability, and immunogenicity. lcms.cz Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry are essential for this characterization, but they require the glycans to be derivatized first. researchgate.netlcms.cz

After the removal of its Boc protecting group, this compound yields 2-amino-5-bromopyridine, which is used as a reagent for labeling the reducing end of oligosaccharides. researchgate.netchemicalbook.com This chemical modification is typically achieved through a reaction known as reductive amination. chemicalbook.com The attached tag serves two main purposes: it imparts a property, such as fluorescence or charge, that allows for sensitive detection, and it alters the chromatographic behavior of the glycan, enabling better separation in methods like Reversed-Phase HPLC (RP-HPLC). researchgate.net 2-amino-5-bromopyridine is one of several aminopyridine-based reagents used for this purpose, chosen for its ability to provide reliable and sensitive analysis of complex glycan mixtures. researchgate.net

Selected Derivatization Reagents for Glycan Analysis by RPLC

| Reagent Name | Abbreviation | Detection Method |

|---|---|---|

| Anthranilic acid | AA | Fluorescence |

| 2-Aminobenzamide | 2-AB | Fluorescence |

| 2-Amino-5-bromopyridine | - | UV / Mass Spectrometry |

| 4-Aminobenzoic acid butyl ester | - | UV / Mass Spectrometry |

| 1-Phenyl-3-methyl-5-pyrazolone | PMP | UV / Mass Spectrometry |

| Phenylhydrazine | PHN | UV / Mass Spectrometry |

常见问题

Q. Answer :

- Step 1 : Perform FT-IR and Raman spectroscopy to obtain experimental vibrational bands (e.g., C=O stretch at ~1700 cm, N-H bending at ~1550 cm) .

- Step 2 : Compare with DFT (B3LYP/6-311++G(d,p))-calculated spectra. Discrepancies often arise from solvent effects or anharmonicity.

- Step 3 : Refine computational models by incorporating solvent corrections (PCM model) and scaling factors (0.961–0.983 for B3LYP) .

- Step 4 : Validate using isotopic substitution or temperature-dependent spectral studies to isolate mode-specific contributions .

Basic: What crystallization strategies optimize single-crystal growth for this compound co-crystals?

Q. Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., methanol, ethanol) for solubility and hydrogen-bond-directed crystallization .

- Technique : Slow evaporation or gradient cooling (e.g., 60°C → room temperature over 48 hours) to promote nucleation .

- Additives : Co-formers like 4-hydroxybenzoic acid enhance lattice stability via N–H⋯O and O–H⋯N interactions .

Advanced: How do hydrogen-bonding networks in this compound derivatives influence crystallographic refinement?

Q. Answer :

- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve weak electron densities from halogen bonds (C–Br⋯O/N) .

- Refinement : In SHELXL, apply twin refinement (TWIN/BASF commands) for twinned crystals and constrain anisotropic displacement parameters for Br atoms .

- Validation : Check hydrogen-bond geometry (e.g., D–H⋯A angles > 120°, distances 2.6–3.2 Å) using PLATON or Mercury .

Basic: How is Boc-protection efficiency monitored during synthesis?

Q. Answer :

- TLC Analysis : Spot reaction mixture on silica plates (eluent: ethyl acetate/hexane 3:7); Boc-protected compounds show higher R than free amines .

- Deprotection Test : Treat a sample aliquot with TFA (20% in DCM); disappearance of Boc signals in H NMR confirms complete protection .

Advanced: What computational approaches model electronic interactions in this compound metal complexes?

Q. Answer :

- DFT Setup : Use Gaussian09 with LANL2DZ basis set for Br and 6-31G(d) for lighter atoms to calculate frontier orbitals (HOMO-LUMO gaps) .

- NBO Analysis : Identify hyperconjugative interactions (e.g., n→σ* from Br to pyridine ring) using NBO 3.1 .

- Validation : Compare calculated dipole moments (µ) and Mulliken charges with experimental XRD-derived electrostatic potential maps .

Basic: What spectroscopic techniques are critical for characterizing Boc-deprotection byproducts?

Q. Answer :

- IR Spectroscopy : Detect free –NH stretches (~3350–3450 cm) post-deprotection .

- C NMR : Monitor disappearance of Boc carbonyl (δ ~150 ppm) and tert-butyl carbons (δ ~28 ppm) .

Advanced: How does solvent polarity affect the tautomeric equilibrium of this compound in solution?

Q. Answer :

- Method : Conduct UV-Vis titration in solvents of varying polarity (e.g., hexane → DMSO).

- Analysis : Fit absorbance data to a two-state model using Benesi-Hildebrand plots to calculate tautomerization constants (K) .

- Computational Support : MD simulations (AMBER) with explicit solvent molecules to model solvent-shell effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。